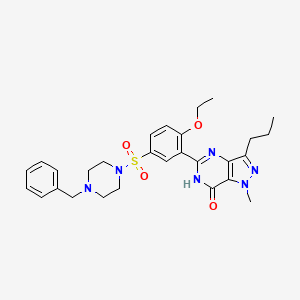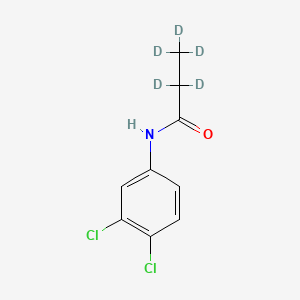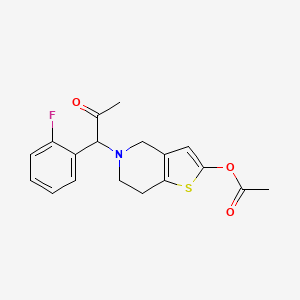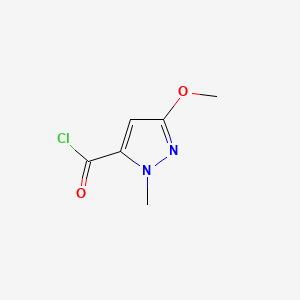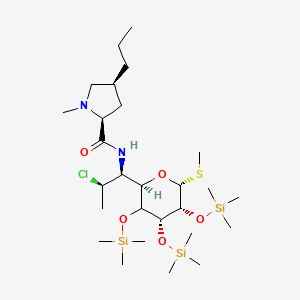
2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a biochemical reagent used primarily in scientific research. It is a derivative of clindamycin, a well-known antibiotic, and is characterized by the presence of trimethylsilyl groups at the 2, 3, and 4 positions of the molecule. This modification enhances its stability and solubility, making it a valuable tool in various biochemical assays .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of clindamycin , which is a semi-synthetic antibiotic prepared from Lincomycin . Clindamycin is known to target bacterial ribosomes, specifically the 50S subunit, inhibiting protein synthesis.
Mode of Action
As an intermediate in the synthesis of clindamycin , it may share similar properties. Clindamycin binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition or death.
Biochemical Pathways
Given its role in the synthesis of clindamycin , it can be inferred that it may affect the protein synthesis pathway in bacteria, leading to their growth inhibition or death.
Result of Action
As an intermediate in the synthesis of clindamycin , its action may result in the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition or death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves the protection of hydroxyl groups in clindamycin with trimethylsilyl groups. This is typically achieved using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trimethylsilyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deprotected clindamycin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a reference compound in the development of new antibiotics and in pharmacokinetic studies.
Industry: In the production of pharmaceuticals and as a quality control standard in manufacturing processes
Comparison with Similar Compounds
Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic with a similar ribosomal binding site
Uniqueness
2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is unique due to its enhanced stability and solubility, which are imparted by the trimethylsilyl groups. These properties make it more suitable for certain biochemical assays and industrial applications compared to its parent compound, clindamycin .
Properties
IUPAC Name |
(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRANWQYPIVSF-IFVMGDRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57ClN2O5SSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
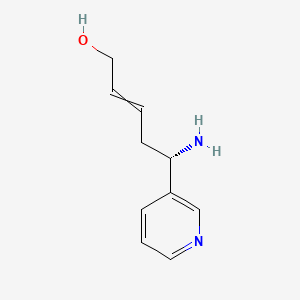
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]](/img/new.no-structure.jpg)

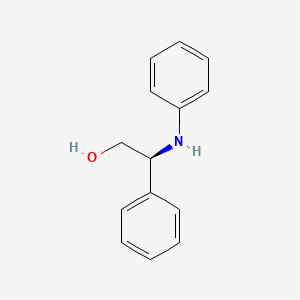
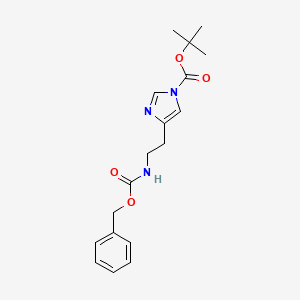
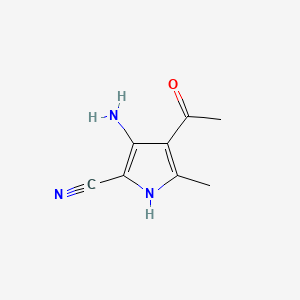
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
